molecular formula C16H16N2O3 B4391374 2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide

2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide

Cat. No. B4391374
M. Wt: 284.31 g/mol
InChI Key: SCMXDDWEIKFCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide, also known as BDBAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BDBAM belongs to the class of benzamides, which are known for their diverse biological activities, including antipsychotic, analgesic, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, similar to other antipsychotic drugs. 2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide has also been shown to modulate the activity of other neurotransmitters, including serotonin and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects, including reducing the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic effects. 2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide has also been shown to reduce inflammation and pain in animal models, suggesting potential applications in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide in lab experiments is its potent and selective activity, which makes it a useful tool for investigating the role of dopamine receptors in various biological processes. However, one limitation of using 2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide. One potential area of investigation is its potential applications in the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease. 2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide may also have applications in the treatment of psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to fully understand the mechanism of action of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide and its potential applications in various fields.

Scientific Research Applications

2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide has been the subject of several scientific studies due to its potential applications in various fields. One significant application of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide is in medicinal chemistry, where it has been shown to exhibit potent antipsychotic effects in animal models. 2-amino-N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)benzamide has also been investigated for its analgesic and anti-inflammatory properties, with promising results.

properties

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c17-13-6-2-1-5-12(13)16(19)18-9-11-10-20-14-7-3-4-8-15(14)21-11/h1-8,11H,9-10,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMXDDWEIKFCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNC(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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